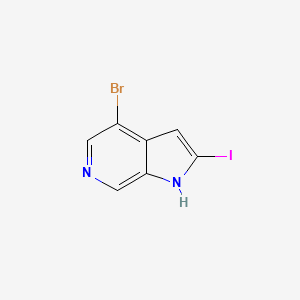

4-Bromo-2-iodo-6-azaindole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-iodo-6-azaindole is a heterocyclic compound that belongs to the azaindole family. Azaindoles are known for their significant biological activities and are often used in medicinal chemistry and drug discovery programs . The structure of this compound consists of a pyridine ring fused with a pyrrole ring, with bromine and iodine atoms substituted at the 4 and 2 positions, respectively .

Preparation Methods

The synthesis of 4-Bromo-2-iodo-6-azaindole typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the bromination and iodination of 6-azaindole. The process may include the following steps :

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and scalability .

Chemical Reactions Analysis

4-Bromo-2-iodo-6-azaindole undergoes various chemical reactions, including:

Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures, often catalyzed by transition metals.

Major products formed from these reactions include various substituted azaindoles and fused ring systems, which are valuable intermediates in drug synthesis .

Scientific Research Applications

4-Bromo-2-iodo-6-azaindole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-iodo-6-azaindole involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-Bromo-2-iodo-6-azaindole can be compared with other similar compounds, such as:

4-Bromo-6-azaindole: Lacks the iodine atom at the 2-position, which may affect its reactivity and biological activity.

2-Iodo-6-azaindole: Lacks the bromine atom at the 4-position, which may influence its chemical properties and applications.

4-Bromo-7-azaindole: Has the bromine atom at the 4-position but differs in the position of the nitrogen atom in the pyridine ring, leading to different chemical behavior.

The unique combination of bromine and iodine substitutions in this compound provides distinct reactivity and potential for diverse applications in scientific research and industry .

Biological Activity

4-Bromo-2-iodo-6-azaindole is a halogenated derivative of azaindole, a class of nitrogen-containing heterocycles known for their diverse biological activities, particularly in medicinal chemistry. This compound has gained attention due to its potential as a kinase inhibitor, which may have significant implications in cancer therapy and other therapeutic areas.

- Molecular Formula : C7H5BrI N2

- Molecular Weight : Approximately 322.93 g/mol

- Structure : The compound features a fused indole structure with both bromine and iodine substituents, which contribute to its unique electronic properties and biological activity.

Research indicates that this compound interacts with various biological targets, particularly kinases involved in cell signaling pathways. Kinases play crucial roles in regulating cellular processes such as growth, differentiation, and apoptosis. The compound has shown promising results in inhibiting specific kinases, which are often dysregulated in cancer.

Key Findings from Molecular Docking Studies

Molecular docking studies have suggested that this compound can effectively bind to the ATP-binding sites of kinases. This binding is critical for inhibiting kinase activity, thereby influencing downstream signaling pathways associated with tumor growth and proliferation. The following table summarizes the binding affinities and selectivity of this compound towards various kinases:

| Kinase | Binding Affinity (Kd) | Inhibition Activity (IC50) |

|---|---|---|

| CAMKK2 | High | 0.63 nM |

| Aurora B/C | Potent | Not specified |

| FGFR1/2/3 | Potent | Not specified |

Anticancer Properties

The anticancer potential of this compound is supported by various studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. For instance, it has been shown to inhibit breast cancer cell lines effectively, indicating its application in targeted cancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have reported its effectiveness against various bacterial and yeast strains, making it a candidate for further exploration in antimicrobial therapies.

Case Studies

- Study on Kinase Inhibition : A recent study evaluated the inhibitory effects of this compound on CAMKK2, revealing an IC50 value of 0.63 nM, indicating high potency as a selective kinase inhibitor . This study highlights the potential of this compound in developing targeted therapies for diseases linked to CAMKK2 dysregulation.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of azaindoles, including this compound. Results showed significant antibacterial activity against Pseudomonas aeruginosa and notable antifungal effects against Cryptococcus neoformans . These findings suggest that this compound could be valuable in treating infections caused by resistant strains.

Properties

Molecular Formula |

C7H4BrIN2 |

|---|---|

Molecular Weight |

322.93 g/mol |

IUPAC Name |

4-bromo-2-iodo-1H-pyrrolo[2,3-c]pyridine |

InChI |

InChI=1S/C7H4BrIN2/c8-5-2-10-3-6-4(5)1-7(9)11-6/h1-3,11H |

InChI Key |

KHDYUHQRTLEURA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC2=CN=CC(=C21)Br)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.